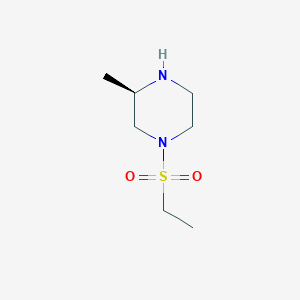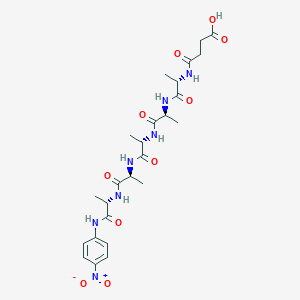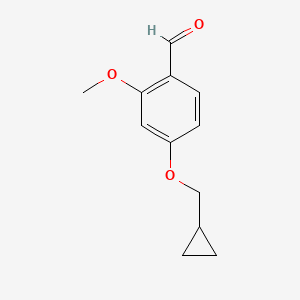
4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde
Übersicht
Beschreibung
“4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde” is a chemical compound with the CAS Number: 164520-99-4 . It has a molecular weight of 176.22 . The compound is stored in an inert atmosphere at a temperature between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The linear formula of “this compound” is C11H12O2 . The InChI code is 1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid in its physical form . It is stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Linkers
Secondary amide-based linkers, utilizing electron-rich benzaldehyde derivatives, have been explored for solid-phase organic synthesis. Reductive amination of these aldehydes on ArgoGel resins yielded benzylic secondary amines, which could be further derivatized to various secondary amide derivatives. This process underscores the utility of benzaldehyde derivatives in synthesizing complex organic molecules with high purity and yield (Swayze, 1997).
Photocatalytic Processes
Rutile TiO2 catalysts, prepared at room temperature, demonstrated selective photocatalytic oxidation of 4-substituted aromatic alcohols to their corresponding aldehydes in water. This reaction, free from organic co-solvents, showcased the impact of substituent groups on oxidation rate and selectivity, emphasizing the role of benzaldehyde derivatives in photocatalytic applications (Yurdakal et al., 2009).
Electrochemical Reactions
Paired electrolysis has been employed to synthesize valuable chemicals without generating waste, demonstrating the conversion of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde. This process utilized a palladium membrane reactor, highlighting the ability to conduct electrochemical oxidation in aqueous electrolyte while achieving high selectivity and reaction control (Sherbo et al., 2018).
Molecular Docking and Structural Analysis
Investigations into the electronic and structural properties of 4-methoxybenzaldehyde, a compound structurally similar to 4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde, have been conducted. Through density functional theory (DFT) and molecular docking, the intermolecular interactions and potential inhibitory activity on enzymes like Tyrosinase were explored, indicating its application in understanding the molecular basis of biological activity and designing of inhibitors (Ghalla et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-12-6-11(5-4-10(12)7-13)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBHRAVTNJCHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)
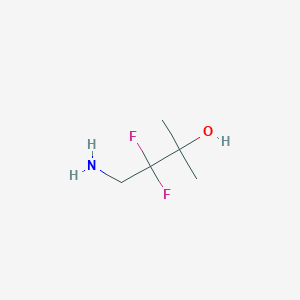
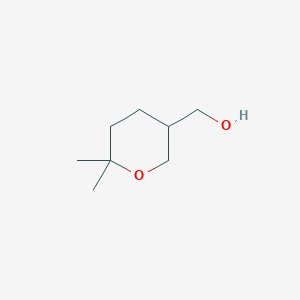
![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)
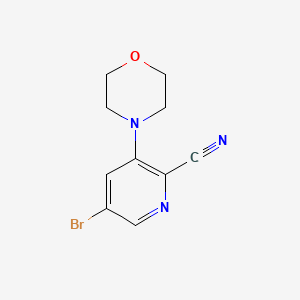
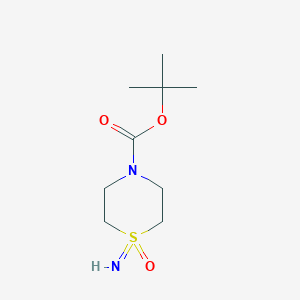


![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)
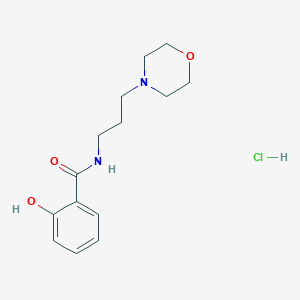
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)
